molecular formula C6H9ClN2O2S B6230686 5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1346270-07-2

5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B6230686
CAS No.: 1346270-07-2
M. Wt: 208.67 g/mol
InChI Key: DPRRCEJMMBFNPL-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1346270-07-2) is a high-value chemical building block primarily used in medicinal chemistry and pharmaceutical research for the synthesis of novel pyrazole-4-sulfonamide derivatives . This compound serves as a versatile intermediate wherein the sulfonyl chloride group is highly reactive, allowing it to be efficiently coupled with various amines to create a diverse library of sulfonamide compounds for biological screening . The pyrazole-sulfonamide motif is a prominent pharmacophore found in compounds with a range of physiological activities, making this reagent essential for drug discovery programs . Researchers utilize this sulfonyl chloride in the exploration of new therapeutic agents. Pyrazole sulfonamides are investigated for numerous pharmacological activities, including their potential as antiproliferative agents, anti-inflammatory compounds, and inhibitors of specific enzymatic targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising approach for managing inflammatory responses . The specific 3-methyl-5-ethyl substitution pattern on the pyrazole ring can be critical for biological activity, as studies on similar structures indicate that the nature and pattern of alkyl substitutions on the pyrazole core are crucial for optimizing potency and efficacy in structure-activity relationship (SAR) studies . This product is offered with a guaranteed purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can order from a range of quantities, with standard delivery in 2-3 weeks .

Properties

CAS No.

1346270-07-2

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

3-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-3-5-6(12(7,10)11)4(2)8-9-5/h3H2,1-2H3,(H,8,9)

InChI Key

DPRRCEJMMBFNPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=C1S(=O)(=O)Cl)C

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonation-Chlorination Approach

The most direct route involves sulfonation of 5-ethyl-3-methyl-1H-pyrazole followed by chlorination :

Step 1: Sulfonation of the Pyrazole Core

Pyrazole derivatives undergo sulfonation at electron-rich positions. For 5-ethyl-3-methyl-1H-pyrazole, sulfonation typically occurs at position 4 due to the directing effects of the methyl and ethyl groups.

Reaction conditions :

  • Sulfonating agent : Fuming sulfuric acid (H₂SO₄·SO₃) at 0–5°C.

  • Solvent : Dichloromethane (DCM) or chlorobenzene.

  • Yield : ~60–70% (theoretical).

The product, 5-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid , is isolated via neutralization with ice-water and recrystallization.

Step 2: Chlorination of Sulfonic Acid

Conversion to the sulfonyl chloride is achieved using chlorinating agents:

Method A: Thionyl Chloride (SOCl₂)

  • Reagents : SOCl₂ (3.74 mol/L).

  • Conditions : Reflux at 70–85°C for 16 hours.

  • Workup : Evaporation of excess SOCl₂, followed by toluene azeotrope to remove residual HCl.

Method B: Phosphorus Pentachloride (PCl₅)

  • Reagents : PCl₅ (2 equivalents).

  • Conditions : Reflux in DCM for 6–8 hours.

  • Yield : ~75–80% (reported for analogous compounds).

Key consideration : SOCl₂ is preferred due to milder conditions and easier byproduct removal.

Multicomponent Assembly Strategy

An alternative method constructs the pyrazole ring with pre-installed sulfonyl chloride functionality:

Cyclocondensation of Hydrazines and β-Diketones

  • Synthesis of β-keto sulfonyl chloride : Reacting ethyl acetoacetate with chlorosulfonic acid yields β-keto sulfonyl chloride.

  • Cyclization with methylhydrazine : The β-keto sulfonyl chloride reacts with methylhydrazine in ethanol under reflux, forming the pyrazole core.

Advantages :

  • Avoids late-stage sulfonation.

  • Higher regioselectivity.

Challenges :

  • Requires handling of unstable β-keto sulfonyl chloride intermediates.

Patent-Based Adaptation from CN105646355A

A patented method for 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile HCN (CN105646355A) offers transferable insights:

StepProcessReagents/ConditionsRelevance to Target Compound
1MethylationK₂CO₃, iodomethane, acetone, 60°CIntroduces methyl groups to pyrazole.
3ChlorinationSOCl₂, 70–85°C, 16 hoursConverts carboxylic acid to acyl chloride.
5ReductionLiBH₄, THF/MeOH, 20–25°CAdjustments could stabilize sulfonyl chloride.

Adaptation strategy :

  • Replace the carboxylic acid intermediate with 5-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid.

  • Apply Step 3 conditions (SOCl₂, 70–85°C) for chlorination.

Reaction Mechanisms and Kinetic Considerations

Sulfonation Mechanism

Sulfonation proceeds via electrophilic aromatic substitution (EAS) :

  • Generation of SO₃H⁺ from H₂SO₄.

  • Attack at position 4 of the pyrazole ring, stabilized by methyl and ethyl substituents.

  • Deprotonation to restore aromaticity.

Kinetic control : Low temperatures (0–5°C) favor positional selectivity.

Chlorination with SOCl₂

The reaction follows a nucleophilic acyl substitution pathway:

  • SOCl₂ activates the sulfonic acid via protonation.

  • Cl⁻ attacks the sulfur center, displacing hydroxide.

  • Release of HCl and SO₂ gases.

Optimization and Troubleshooting

Yield Enhancement Strategies

  • Purity of intermediates : Recrystallize sulfonic acid before chlorination.

  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates chlorination.

  • Solvent selection : THF improves SOCl₂ solubility versus DCM.

Common Side Reactions

  • Over-chlorination : Excess SOCl₂ may chlorinate methyl/ethyl groups.

  • Ring oxidation : Mitigated by inert atmosphere (N₂/Ar).

Analytical Characterization

Critical data for validation :

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.05 (q, 2H, CH₂CH₃).

  • IR : 1360 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

  • Mass spectrometry : m/z 208.67 (M⁺).

Applications and Derivatives

The compound serves as a precursor for:

  • Sulfonamide drugs : Antibacterial and antiviral agents.

  • Herbicides : Sulfonylurea-based agrochemicals.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
5-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of various pyrazole derivatives. These derivatives are often explored for their potential biological activities, including anti-inflammatory and antimicrobial properties .

Reactivity:
The sulfonyl chloride group allows for various chemical reactions:

  • Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
  • Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.

Table 1: Common Reactions Involving this compound

Reaction TypeProducts FormedCommon Reagents
SubstitutionSulfonamide DerivativesAmines
Sulfonate DerivativesAlcohols
Sulfonothioate DerivativesThiols
OxidationSulfonic AcidsHydrogen Peroxide
ReductionSulfinic AcidsSodium Borohydride

Biological Applications

Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its potential to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses . This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects.

Potential Therapeutic Applications:
The compound has been explored for various therapeutic applications:

  • Anti-inflammatory Activity: As an NAAA inhibitor, it may help manage inflammation.
  • Antimicrobial Properties: Its derivatives are being evaluated for effectiveness against bacterial infections.
  • Anticancer Activity: Some studies suggest potential anticancer effects, warranting further investigation .

Agrochemical Development

This compound is also utilized in the development of agrochemicals. Its ability to modify biological pathways makes it a candidate for creating new pesticides or herbicides that can target specific plant pathogens or pests without affecting non-target organisms.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Inhibition of NAAA Activity:
    A study reported the identification of novel pyrazole derivatives that effectively inhibit NAAA with low nanomolar potency. This work emphasizes the importance of structural modifications in enhancing pharmacological profiles .
  • Synthesis of Pyrazole Derivatives:
    Research has focused on synthesizing various pyrazole derivatives using this compound as a key intermediate. These derivatives have shown promise in biological assays for anti-inflammatory and antimicrobial activities.

Mechanism of Action

Comparison with Similar Compounds

Structural Features

The table below compares 5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with structurally analogous pyrazole derivatives:

Compound Name Substituents (Position) Functional Groups Key Structural Differences Reference
This compound 5-Ethyl, 3-Methyl, 4-Sulfonyl chloride Sulfonyl chloride Base structure for comparison N/A
5-Acetamido-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester 5-Acetamido, 3-Methylsulfanyl Carboxylic acid ethyl ester Substituent at 5 (amide vs. ethyl)
5-Chloroacetamido-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester 5-Chloroacetamido, 3-Methylsulfanyl Carboxylic acid ethyl ester 5-Substituent (chloroacetamido), phenyl at N1
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole 4-(Dichlorophenylsulfanylmethyl), 5-Chloro Sulfanylmethyl, phenyl Chlorine substituents, absence of sulfonyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Trifluoromethyl, 4-Carbaldehyde Carbaldehyde, sulfanyl Trifluoromethyl group, aldehyde functionality

Key Observations :

  • Position 5 : The target compound’s ethyl group contrasts with acetamido, chloroacetamido, or arylthiourea substituents in analogs, which may influence steric and electronic properties .
  • Position 4 : The sulfonyl chloride group distinguishes it from carboxylic esters (e.g., ethyl esters) or sulfanylmethyl groups in analogs, altering reactivity toward nucleophiles .
  • N1 Substitution : Unlike 1-phenyl or 1-methyl analogs, the target compound retains the 1H-pyrazole structure, which may affect hydrogen-bonding interactions .

Pharmacological and Physicochemical Properties

Compound Biological Activity Tested Ulcerogenic Index Notes Reference
5-Substituted-3-methylsulfanyl pyrazoles Analgesic, anti-inflammatory Not reported Activity linked to sulfanyl and substituent effects
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole Not reported N/A Likely explored for antimicrobial use

Key Insights :

  • The sulfonyl chloride group in the target compound may enhance electrophilicity, making it a candidate for covalent inhibitor design.

Biological Activity

5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 5-ethyl-3-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. This reaction leads to the formation of the sulfonyl chloride group, which is crucial for its biological activity. The compound can undergo various chemical reactions, including substitution reactions with nucleophiles, oxidation, and reduction processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor functions .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated a series of pyrazole derivatives against various bacterial strains such as E. coli, S. aureus, and Klebsiella pneumoniae. Some compounds showed promising antibacterial activity comparable to standard drugs .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
5-Ethyl-3-methyl-pyrazoleE. coli18
5-Ethyl-3-methyl-pyrazoleS. aureus20
5-Ethyl-3-methyl-pyrazoleKlebsiella pneumoniae15

Anti-inflammatory Activity

Pyrazole derivatives have been widely studied for their anti-inflammatory properties. In various experiments, compounds similar to this compound were tested using models like carrageenan-induced edema in mice. Results indicated that these compounds exhibited anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug .

Table 2: Anti-inflammatory Activity Comparison

CompoundModelEffectiveness (compared to Indomethacin)
5-Ethyl-3-methyl-pyrazoleCarrageenan-induced edemaComparable
Novel Pyrazole DerivativeAcetic acid-induced edemaSignificant

Anticancer Activity

Recent studies have explored the antiproliferative effects of pyrazole derivatives on cancer cell lines. For instance, derivatives were evaluated against U937 cells using the CellTiter-Glo assay, showing varying degrees of cytotoxicity with some exhibiting IC50 values in the low micromolar range .

Table 3: Antiproliferative Activity

CompoundCell LineIC50 (µM)
5-Ethyl-3-methyl-pyrazoleU93715
Other Pyrazole DerivativeMCF712

Case Studies

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a series of pyrazoles exhibited significant antibacterial activity against resistant strains of bacteria. The presence of specific functional groups was correlated with enhanced activity.
  • Case Study on Anti-inflammatory Effects : In vivo studies showed that pyrazoles significantly reduced inflammation in rodent models, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, and what catalysts are typically employed?

Methodological Answer: The synthesis of pyrazole-sulfonyl chloride derivatives often involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions .
  • Step 2: Sulfonation at the 4-position of the pyrazole ring using chlorosulfonic acid or sulfur trioxide, followed by treatment with thionyl chloride (SOCl₂) to generate the sulfonyl chloride group .

Key catalysts and solvents include:

Reaction StepCatalysts/SolventsYield RangeReference
CyclizationK₂CO₃, ethanol reflux77–89%
SulfonationSOCl₂, DMF (catalytic)70–85%

Q. How is the purity and structural integrity of this compound verified in research settings?

Methodological Answer:

  • Purity Analysis: Elemental analysis (C, H, N, S) is used to confirm stoichiometry (deviation < ±0.4%) .
  • Structural Confirmation:
    • IR Spectroscopy: Peaks at 1180–1200 cm⁻¹ (S=O stretch) and 750–780 cm⁻¹ (C-Cl stretch) .
    • ¹H-NMR: Methyl groups (δ 1.2–1.4 ppm for ethyl, δ 2.1–2.3 ppm for methyl) and pyrazole protons (δ 6.5–7.5 ppm) .
    • Mass Spectrometry: Molecular ion peaks matching the molecular weight (e.g., m/z 248.7 for C₇H₁₀ClN₂O₂S) .

Q. What are the common solvents and reaction conditions used in the synthesis of pyrazole-sulfonyl chloride derivatives?

Methodological Answer: Optimized conditions include:

  • Solvents: Ethanol, DMF, or dichloromethane for solubility and reactivity .
  • Temperature: Reflux (70–80°C) for cyclization; 0–5°C for sulfonation to control exothermic reactions .
  • Workup: Neutralization with NaHCO₃ to remove excess SOCl₂, followed by vacuum distillation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound amidst conflicting reports on catalytic efficiency?

Methodological Answer:

  • Systematic Screening: Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). For example, K₂CO₃ vs. NaHCO₃ in cyclization steps .
  • Catalyst Alternatives: Transition metal catalysts (e.g., CuCl₂) may enhance regioselectivity during sulfonation, reducing byproducts .
  • Case Study: A study reported 89% yield using K₂CO₃ in ethanol reflux, compared to 77% with Na₂CO₃, highlighting base strength as critical .

Q. What strategies are employed to analyze and reconcile contradictory pharmacological data for pyrazole-sulfonyl chloride derivatives in anti-inflammatory studies?

Methodological Answer:

  • Dose-Response Curves: Compare ED₅₀ values across studies to identify potency variations (e.g., 50 mg/kg vs. 100 mg/kg efficacy) .
  • Ulcerogenic Index (UI) Analysis: Normalize anti-inflammatory activity (e.g., paw edema reduction) to UI values (e.g., 1.2 vs. 2.5 for standard drugs) to assess therapeutic windows .
  • Statistical Tools: Use ANOVA or meta-analysis to resolve discrepancies caused by animal models (e.g., rat vs. mouse) or administration routes (oral vs. intraperitoneal) .

Q. What role does the sulfonyl chloride group play in the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Insight: The sulfonyl chloride group acts as a leaving group, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters) .
  • Kinetic Studies: Second-order rate constants (k₂ ~ 0.15 M⁻¹s⁻¹) in reactions with aniline derivatives indicate moderate electrophilicity .
  • Side Reactions: Competing hydrolysis to sulfonic acids (pH > 7) necessitates anhydrous conditions .

Q. How do structural modifications at the 5-position of the pyrazole ring influence the biological activity and physicochemical properties of sulfonyl chloride derivatives?

Methodological Answer:

  • Comparative Analysis:

    SubstituentLogPAnti-inflammatory Activity (ED₅₀)Reference
    Ethyl2.145 mg/kg
    Phenyl3.562 mg/kg
    Chlorine1.838 mg/kg
  • Key Trends:

    • Lipophilicity (LogP): Ethyl groups enhance solubility (LogP < 3) compared to phenyl derivatives .
    • Electron-Withdrawing Effects: Chlorine at the 5-position increases electrophilicity, improving sulfonamide bond formation .

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